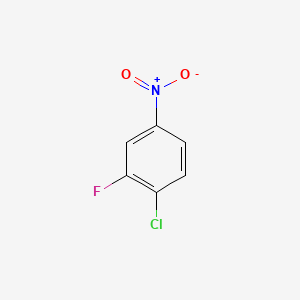

1-Chloro-2-fluoro-4-nitrobenzene

Description

Overview of Halogenated Nitrobenzene (B124822) Derivatives in Organic Chemistry Research

Halogenated nitrobenzene derivatives are pivotal intermediates in a multitude of organic transformations. The strong electron-withdrawing capacity of the nitro group deactivates the aromatic ring towards electrophilic substitution, but significantly activates it for nucleophilic aromatic substitution (SNA r). nih.govglpbio.com This characteristic makes halogenated nitrobenzenes valuable precursors for the synthesis of a wide range of substituted aromatic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. nih.govchemimpex.comnih.gov The type and position of the halogen substituents on the nitrobenzene ring further modulate its reactivity, offering a tunable platform for synthetic applications.

Rationale for In-depth Academic Investigation of 1-Chloro-2-fluoro-4-nitrobenzene

The specific compound, this compound, has garnered significant academic interest due to its distinct substitution pattern. The presence of two different halogen atoms (chlorine and fluorine) ortho and meta to each other, and with a nitro group activating the ring, provides a unique system for studying the regioselectivity of nucleophilic aromatic substitution reactions. The differential reactivity of the C-F and C-Cl bonds, influenced by the electronic effects of the nitro group, allows for selective substitution, making it a valuable tool for introducing specific functionalities onto the aromatic ring in a controlled manner. This selectivity is crucial for the efficient synthesis of complex target molecules. chemimpex.com Furthermore, its well-defined structure serves as an excellent model for mechanistic and kinetic studies, contributing to a deeper understanding of the principles governing SNAr reactions.

Positioning of this compound within Advanced Synthetic Methodologies

This compound is a key building block in advanced synthetic methodologies, particularly in the construction of complex heterocyclic and polyfunctional aromatic systems. Its ability to undergo selective nucleophilic substitution allows for the sequential introduction of different nucleophiles, a strategy that is central to the convergent synthesis of elaborate molecular architectures. nih.gov This compound is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where precise control over the substitution pattern is paramount for biological activity. chemimpex.comnih.gov For instance, it serves as a precursor for creating novel bioactive compounds where the strategic placement of substituents is essential for efficacy. chemimpex.com

Historical Context of Research on Polysubstituted Nitrobenzenes

The study of nitroaromatic compounds dates back to the 19th century, with the development of nitration reactions being a cornerstone of modern organic chemistry. nih.gov Initially, research focused on simple nitrobenzenes. However, as synthetic methodologies advanced, the focus expanded to polysubstituted nitrobenzenes. The ability to introduce multiple and varied substituents onto the benzene (B151609) ring opened up new avenues for creating a diverse range of chemical entities with tailored properties. The development of methods for selective halogenation and nitration, coupled with a growing understanding of substituent effects on reactivity, has been crucial in the evolution of this field. The study of compounds like this compound is a testament to the progress made in controlling reactions on complex aromatic systems, a journey that has transformed them from laboratory curiosities to indispensable industrial intermediates. nih.govnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSSAKOGRYYMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188531 | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-31-2 | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMM4572B92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Chloro 2 Fluoro 4 Nitrobenzene

Regioselective Synthesis Strategies for Halogenated Nitrobenzenes

Regioselective synthesis is fundamental in the production of specifically substituted halogenated nitrobenzenes. The directing effects of the existing substituents on the aromatic ring play a pivotal role in determining the position of incoming functional groups during electrophilic substitution reactions. nih.gov For halogenated benzenes, the halogen's lone pair of electrons typically directs incoming electrophiles to the ortho and para positions. nih.gov

The preparation of 1-Chloro-2-fluoro-4-nitrobenzene is often achieved through multi-step synthetic routes that allow for precise control over the substitution pattern. One notable pathway begins with a different substituted aniline (B41778), demonstrating the versatility of multi-step synthesis. youtube.comyoutube.com

A documented chemical synthesis process for the isomer 4-chloro-2-fluoronitrobenzene (B1582716) uses 5-chloro-2-nitroaniline (B48662) as the starting material. google.com This process involves a diazotization reaction, followed by a reaction with an aqueous solution of hexafluorophosphoric acid to generate a diazonium salt, which is then thermally decomposed to yield the final product. google.com This method highlights the use of diazotization as a key step in introducing a fluorine atom onto the aromatic ring.

Another common strategy involves the halogen exchange (Halex) reaction. Many established synthesis methods start with 2,4-dichloronitrobenzene (B57281). google.com This precursor is reacted with a fluorinating agent, such as potassium fluoride (B91410), often in a polar aprotic solvent like sulfolane, at high temperatures. google.comgoogle.com This reaction typically yields a mixture of products, including the desired this compound, alongside 2-chloro-4-fluoronitrobenzene (B1585834) and 2,4-difluoronitrobenzene. google.com

{

"headers": [

"Pathway Description",

"Starting Material",

"Key Reaction Steps",

"Potential Outcome"

],

"rows": [

[

"Diazotization of an Aniline Derivative",

"5-Chloro-2-nitroaniline",

"1. Diazotization (e.g., with NaNO2/acid)\n2. Reaction with hexafluorophosphoric acid\n3. Thermal decomposition",

"4-Chloro-2-fluoronitrobenzene (isomer, illustrates the method)"

],

[

"Halogen Exchange (Halex) Reaction",

"2,4-Dichloronitrobenzene",

"Nucleophilic aromatic substitution with a fluoride source (e.g., KF) in a polar aprotic solvent at high temperature.",

"Mixture of this compound, 2-Chloro-4-fluoronitrobenzene, and 2,4-difluoronitrobenzene"

],

[

"Direct Nitration",

"1-Chloro-2-fluorobenzene",

"Electrophilic aromatic substitution using a nitrating agent (e.g., HNO3/H2SO4).",

"this compound (major product) and other isomers"

]

]

}

The foundational reactions for synthesizing halogenated nitroaromatics are electrophilic halogenation and nitration. msu.edu The nitration of benzene (B151609) and its derivatives is typically accomplished using a mixture of concentrated nitric acid and concentrated sulfuric acid. uobabylon.edu.iqlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.orgnih.gov

When nitrating a substituted benzene like 1-chloro-2-fluorobenzene (B165100), the directing effects of the existing halogen substituents guide the position of the incoming nitro group. Both chlorine and fluorine are ortho-, para-directors. However, the fluorine atom is more activating than the chlorine atom. The nitro group is therefore predominantly directed to the para position relative to the fluorine atom, which is also the para position relative to the chlorine atom, resulting in the formation of this compound.

Halogenation of benzene requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the halogen and make it a stronger electrophile. uobabylon.edu.iqmasterorganicchemistry.com However, direct fluorination is often too vigorous and difficult to control. uobabylon.edu.iq Therefore, fluorinated aromatics are more commonly prepared via indirect methods, such as the Schiemann reaction or nucleophilic aromatic substitution (the Halex reaction).

Precursor Compounds and Their Role in this compound Synthesis

The selection of appropriate precursor compounds is a critical decision in the synthesis of this compound, influencing the reaction pathway, yield, and purity of the final product.

{

"headers": [

"Precursor Compound",

"Chemical Formula",

"Role in Synthesis"

],

"rows": [

[

"1-Chloro-2-fluorobenzene",

"C₆H₄ClF",

"Starting material for direct nitration to introduce the nitro group at the C4 position."

],

[

"2,4-Dichloronitrobenzene",

"C₆H₃Cl₂NO₂",

"Starting material for a halogen exchange (Halex) reaction, where the chlorine at C2 is substituted by fluorine."

],

[

"5-Chloro-2-nitroaniline",

"C₆H₅ClN₂O₂",

"Precursor for a multi-step synthesis involving diazotization to introduce the fluorine atom (for an isomeric product)."

]

]

}

Analyzing the synthetic routes for similar compounds provides valuable insights into the challenges and efficiencies of different methods. chemrxiv.orgchemrxiv.org For instance, the synthesis of 1-chloro-2-methyl-4-nitrobenzene starts from 4-chloroaniline, which is first oxidized to 4-nitrochlorobenzene and then undergoes a Friedel-Crafts alkylation to introduce the methyl group. mdpi.comresearchgate.net

A comparison of key synthetic strategies for halogenated nitroaromatics reveals distinct advantages and disadvantages.

{

"headers": [

"Synthetic Route",

"Starting Material",

"Key Conditions",

"Advantages",

"Disadvantages"

],

"rows": [

[

"Direct Nitration",

"1-Chloro-2-fluorobenzene",

"Mixed acid (HNO₃/H₂SO₄)",

"Potentially fewer steps.",

"May produce isomeric byproducts, requiring purification."

],

[

"Halogen Exchange (Halex)",

"2,4-Dichloronitrobenzene",

"KF in aprotic polar solvent (e.g., sulfolane), high temperature",

"Utilizes readily available starting materials.",

"Harsh reaction conditions; often produces a mixture of fluorinated products."

],

[

"Diazotization Route",

"Substituted Aniline (e.g., 5-chloro-2-nitroaniline)",

"NaNO₂/acid; followed by fluorinating agent (e.g., HBF₄, HPF₆)",

"Offers high regioselectivity for fluorine placement.",

"Multi-step process; handling of potentially unstable diazonium salts."

]

]

}

The halogen exchange reaction on 2,4-dichloronitrobenzene is a common industrial approach but suffers from a lack of selectivity, as the fluorine can substitute at either the C2 or C4 position, leading to product mixtures that are challenging to separate. google.com In contrast, a direct nitration of 1-chloro-2-fluorobenzene can offer a more direct route, but controlling the regioselectivity to favor the desired 4-nitro isomer is key.

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to minimize environmental impact and enhance safety. rsc.orgnih.gov This involves using less hazardous solvents, developing catalytic processes to replace stoichiometric reagents, and designing more energy-efficient reaction conditions. youtube.com

For instance, the traditional Béchamp reduction used in the synthesis of anilines from nitroaromatics employs stoichiometric iron, generating significant amounts of iron oxide waste. sci-hub.st Modern approaches favor catalytic hydrogenation, which is more atom-economical and environmentally benign. researchgate.netacs.org While this applies to a reduction step, the principle of preferring catalytic methods is broadly relevant.

In the context of synthesizing this compound, green chemistry could involve:

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like deep eutectic solvents or even performing reactions under solvent-free conditions. rsc.orgresearchgate.net

Catalysis: Developing selective catalysts for nitration or halogen exchange that can operate under milder conditions and be recycled and reused.

Process Intensification: Utilizing continuous flow reactors instead of traditional batch processing. researchgate.net Flow chemistry can offer better control over reaction parameters, improve safety, and lead to higher yields and purity. acs.org

Catalytic Systems and Reaction Optimization for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound from precursors like 1,2-dichloro-4-nitrobenzene hinges on the strategic use of catalysts and the fine-tuning of reaction parameters. The goal is to facilitate the kinetically challenging, yet thermodynamically favorable, substitution of a chloro group with a fluoro group. nih.gov

The halogen exchange (Halex) process is a cornerstone of industrial aromatic fluoride synthesis, particularly for nitro-activated aryl chlorides. wikipedia.org While the reaction can proceed without a catalyst at high temperatures (150-250 °C) with a fluoride source like potassium fluoride (KF), the introduction of specific catalysts can significantly enhance reaction rates, improve selectivity, and allow for milder conditions. wikipedia.org

Transition metal catalysts, particularly those based on palladium, copper, and nickel, have been extensively investigated for the fluorination of aryl halides. nih.govrsc.org

Palladium Catalysts: Palladium-based systems are among the most effective for the catalytic fluorination of aryl halides. nih.gov However, their application can be challenging due to the complex interplay of ligand effects and reaction conditions. nih.gov

Copper Catalysts: Copper complexes have emerged as remarkable promoters for the aromatic Finkelstein reaction (halogen exchange). nih.gov Copper(I) iodide (CuI) has been used to facilitate the conversion of aryl bromides and, to a lesser extent, aryl chlorides into their corresponding iodides, demonstrating copper's potential in mediating halogen exchange. A specific report highlighted the use of a copper(I) complex, (Ph₃P)₃CuF, in conjunction with KF for the fluorination of 2-bromonitrobenzene, suggesting a mechanism beyond a simple SNAr pathway.

Nickel Catalysts: Nickel complexes were among the first used to catalyze aromatic Finkelstein reactions. nih.gov Systems based on nickel(II) bromide with donor ligands like tributylphosphine (B147548) have been shown to catalyze the exchange, although often at elevated temperatures to avoid side reactions like homocoupling. nih.gov

The choice of catalyst is critical for selectively replacing the chlorine at position 2 in 1,2-dichloro-4-nitrobenzene, which is activated by the electron-withdrawing nitro group at position 4.

Table 1: Comparison of Catalytic Systems for Aryl Halide Fluorination

| Catalyst Type | Common Examples | Advantages | Challenges |

| Palladium | Pd complexes with specific ligands | High efficiency for many aryl halides. nih.gov | Can be sensitive and require careful ligand tuning. nih.gov |

| Copper | CuI, (Ph₃P)₃CuF | Good promoter for halogen exchange, often more economical than palladium. nih.gov | Aryl chlorides can be less reactive than bromides. |

| Nickel | NiBr₂ with phosphine (B1218219) ligands | Historically significant, capable of catalyzing the exchange. nih.gov | May require high temperatures and additives to suppress side reactions. nih.gov |

The synthesis of this compound via the Halex process often involves a solid-liquid or two-phase system. The organic substrate (e.g., 1,2-dichloro-4-nitrobenzene) is dissolved in a high-boiling organic solvent, while the fluorinating agent (e.g., potassium fluoride) is an inorganic salt with poor solubility in this phase. wikipedia.org This immiscibility presents a significant kinetic barrier.

Phase Transfer Catalysis (PTC) is a powerful technique to overcome this barrier. youtube.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), facilitates the transfer of a reactant from one phase (often aqueous or solid) to another (organic) where the reaction occurs. youtube.comyoutube.com

In the context of nitrobenzene (B124822) derivative synthesis, the mechanism proceeds as follows:

The phase transfer catalyst's cation (Q⁺) pairs with the fluoride anion (F⁻) from the solid KF.

This new, more lipophilic ion pair (Q⁺F⁻) migrates from the solid-liquid interface into the bulk organic phase. youtube.com

In the organic phase, the "naked" and highly reactive fluoride anion attacks the electron-deficient aromatic ring of the nitrobenzene derivative, displacing the leaving group (chloride).

The resulting inorganic salt (e.g., Q⁺Cl⁻) returns the catalyst to the initial phase to repeat the cycle. youtube.com

The use of PTC in the synthesis of nitroaromatic compounds can lead to increased reaction rates, lower required temperatures, and improved yields by continuously supplying the fluoride anion to the reaction phase. youtube.com

The choice of solvent is a critical parameter that profoundly influences the kinetics and outcome of the synthesis of this compound. The Halex process typically employs polar aprotic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.org These solvents are chosen for their ability to dissolve the aromatic substrate and, to some extent, the fluoride salt, facilitating the reaction.

Kinetic studies on analogous aromatic nucleophilic substitution (ANS) reactions, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, provide valuable insights. Research has shown that the reaction mechanism can be highly sensitive to the solvent environment. In many aprotic solvents, base catalysis is a significant factor, where the amine nucleophile or another base facilitates the removal of a proton from the intermediate Meisenheimer complex.

However, in solvents with hydrogen-bond donor (HBD) properties (like chloroform), the reaction rate can become less sensitive to base concentration. This is because the HBD solvent can stabilize the departing fluoride ion, making the detachment of the nucleofuge the rate-limiting step. In the synthesis of this compound, the polar aprotic solvents used (DMSO, DMF) are effective at solvating the potassium cation but are less effective at solvating the fluoride anion, leaving it highly reactive. The reaction kinetics are thus heavily dependent on the solvent's ability to facilitate the dissolution of KF and stabilize the charged transition state.

Table 2: Influence of Solvent Properties on Halex Fluorination

| Solvent | Type | Key Properties | Role in Reaction |

| DMSO | Polar Aprotic | High dielectric constant, high boiling point. | Excellent for dissolving substrates and promoting SNAr reactions. wikipedia.org |

| DMF | Polar Aprotic | High dielectric constant, good solvating power. | Commonly used solvent for Halex processes. wikipedia.org |

| Sulfolane | Polar Aprotic | High thermal stability, high boiling point. | Suitable for high-temperature reactions, stable under process conditions. wikipedia.org |

| Chloroform (B151607) | Aprotic (HBD) | Hydrogen-bond donor capability. | Can assist in stabilizing the leaving fluoride ion. |

Purification and Isolation Techniques for Research-Grade this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts (e.g., potassium chloride), the catalyst, and the high-boiling solvent. wikipedia.org Achieving research-grade purity is essential for its use as a versatile intermediate in subsequent synthetic steps. chemimpex.com

Standard purification procedures for a solid organic compound like this compound include:

Workup: The reaction mixture is typically cooled and quenched, often by pouring it into water. This step precipitates the organic product while dissolving inorganic salts like KCl. The crude solid can then be collected by filtration.

Solvent Extraction: If the product remains in the organic phase, an extraction is performed using an immiscible solvent (e.g., dichloromethane, ethyl acetate) to separate the product from the aqueous layer and water-soluble impurities. researchgate.netmdpi.com

Recrystallization: This is the most common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The selection of the recrystallization solvent is crucial for obtaining high purity and yield.

Chromatography: For achieving very high purity, column chromatography may be employed. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (eluent) is used to separate the components based on their differing affinities for the two phases.

Drying: The purified solid is thoroughly dried under vacuum to remove any residual solvent.

The purity of the final product is confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Role in Advanced Synthetic Methodologies

Application in Nucleophilic Aromatic Substitution (SNAr) Reactions

As previously mentioned, the primary reactivity of this compound is governed by nucleophilic aromatic substitution. The electron-withdrawing nitro group strongly activates the aromatic ring towards attack by nucleophiles. The presence of two different halogens offers the potential for selective substitution.

In SNAr reactions of this compound, the position of nucleophilic attack is highly regioselective. The fluorine atom at the C-2 position is generally more susceptible to substitution than the chlorine atom at the C-1 position. This is due to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its strong inductive electron-withdrawing effect, despite the C-F bond being stronger than the C-Cl bond. The rate-determining step in SNAr is typically the formation of this stabilized intermediate, making the attack at the fluorine-bearing carbon kinetically favored.

A significant application of this compound is in the synthesis of heterocyclic compounds with potential biological activity. By reacting it with dinucleophiles, such as compounds containing both an amine and a thiol group, or a phenol (B47542) and an amine, complex heterocyclic scaffolds can be constructed in a controlled manner. For example, the selective displacement of the fluorine atom followed by an intramolecular cyclization involving the nitro group (often after its reduction to an amino group) is a common strategy for building fused ring systems that are prevalent in many pharmaceutical agents. mdpi.comresearchgate.net

Computational Chemistry and Spectroscopic Characterization of 1 Chloro 2 Fluoro 4 Nitrobenzene

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been employed to model the molecular structure and electronic landscape of 1-Chloro-2-fluoro-4-nitrobenzene. researchgate.net These theoretical studies offer a microscopic view of the molecule's geometry and reactivity.

Density Functional Theory (DFT) calculations are a cornerstone for predicting the molecular geometry of this compound. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set is a common level of theory used for these computations. researchgate.netprensipjournals.com This method allows for the relaxation of all parameters until the molecule reaches its lowest energy state, corresponding to a true minimum on the potential energy surface. globalresearchonline.net The optimized geometry obtained through DFT calculations provides a good approximation of the molecule's structure in the gaseous phase. globalresearchonline.net These calculations serve as the foundation for determining other properties, such as vibrational frequencies and thermodynamic parameters. globalresearchonline.net

The Hartree-Fock (HF) method, often used in conjunction with the 6-311++G(d,p) basis set, provides another layer of quantum mechanical characterization for this compound. researchgate.netresearchgate.net While both DFT and HF methods are utilized to analyze the molecule, the results for parameters like atomic charges are generally found to be in good agreement with each other. researchgate.net HF calculations contribute to a comprehensive understanding of the molecule's electronic structure and properties, often serving as a comparative method to the more sophisticated DFT approaches. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. prensipjournals.comresearchgate.net The energy difference between the HOMO and LUMO is known as the energy band gap, which indicates the molecule's tendency to undergo electronic transitions. prensipjournals.com A smaller energy gap suggests that charge transfer is more likely to occur within the molecule. researchgate.net For this compound, analysis of these orbitals helps in understanding its electronic properties and potential for intermolecular interactions. prensipjournals.com

Table 1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. prensipjournals.comresearchgate.net The MEP map uses a color spectrum to indicate different electrostatic potential regions. For substituted benzene (B151609) derivatives, the MEP analysis reveals sites for electrophilic and nucleophilic attacks. researchgate.net In this compound, the MEP surface helps identify the electrophilic (electron-poor) and nucleophilic (electron-rich) aromatic regions, which provides insight into its bonding and intermolecular interaction capabilities. prensipjournals.com The charge density distribution and sites of chemical reactivity are effectively determined through these studies. globalresearchonline.net

Table 2: Mulliken Atomic Point Charges for this compound

| Atom | Charge (DFT/B3LYP) | Charge (HF) |

|---|---|---|

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| N7 | Data not available | Data not available |

| F8 | Data not available | Data not available |

| Cl9 | Data not available | Data not available |

| O10 | Data not available | Data not available |

| O11 | Data not available | Data not available |

| H12 | Data not available | Data not available |

| H13 | Data not available | Data not available |

Note: While search result researchgate.net mentions a table of atomic charges, the actual data was not accessible.

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides experimental data on the vibrational modes of this compound. prensipjournals.com These experimental spectra are often compared with theoretical frequencies calculated using DFT and HF methods to achieve a comprehensive assignment of the observed vibrational bands. researchgate.netprensipjournals.com For instance, the stretching modes of the N=O bonds are observed experimentally and can be correlated with calculated values. prensipjournals.com Similarly, the stretching vibrations for the C-F and C-Cl bonds have been identified and compared with theoretical predictions. prensipjournals.comprensipjournals.com This combined experimental and theoretical approach allows for a detailed understanding of the molecule's vibrational behavior. researchgate.net

Table 3: Selected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental (FTIR) | Calculated (DFT) | Calculated (HF) |

|---|---|---|---|

| N=O Stretching | 1674-1669 prensipjournals.com | 1642-1366 prensipjournals.com | 1752-1476 prensipjournals.com |

| C-F Stretching | ~1171 prensipjournals.comprensipjournals.com | 1248-722 (range) prensipjournals.comprensipjournals.com | 1248-722 (range) prensipjournals.comprensipjournals.com |

Note: The calculated frequencies represent a range that includes various skeletal modes.

Correlation of Theoretical and Experimental Vibrational Frequencies

The vibrational modes of this compound can be meticulously investigated by comparing theoretically calculated frequencies with those obtained from experimental FT-IR and FT-Raman spectroscopy. Computational methods like DFT, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are powerful tools for calculating the harmonic vibrational frequencies of molecules. prensipjournals.comnih.gov

However, theoretical calculations are based on a harmonic oscillator model in the gas phase, while experimental spectra are typically recorded in a condensed state. This discrepancy, along with the neglect of anharmonicity and limitations in the theoretical method, necessitates the use of scaling factors to correct the calculated frequencies. nih.gov These scaling factors are applied to the computed wavenumbers to achieve a better alignment with the experimental values. nih.gov

Studies on similar molecules, such as 3-chloro-4-fluoronitrobenzene (B104753), have demonstrated a strong correlation between scaled theoretical frequencies and experimental data. prensipjournals.com For instance, a comparative analysis reveals that the calculated vibrational wavenumbers, after scaling, show excellent agreement with the experimental FT-IR and FT-Raman bands, confirming the accuracy of the computational model in describing the vibrational properties of the molecule. prensipjournals.comresearchgate.net This correlation allows for a reliable assignment of the observed spectral bands to specific molecular vibrations.

Table 1: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies for a Related Halogenated Nitrobenzene (B124822) Note: This table is a representative example based on data for the isomeric 3-chloro-4-fluoronitrobenzene to illustrate the correlation methodology.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution %) |

| 3088 | 3061 | 3078 | Aromatic C-H stretch |

| 1590 | 1592 | 1595 | C=C stretching |

| 1530 | 1533 | 1535 | Asymmetric NO₂ stretch |

| 1350 | 1352 | 1355 | Symmetric NO₂ stretch |

| 1250 | - | 1255 | C-F stretching |

| 740 | 742 | 745 | C-Cl stretching |

| 880 | 881 | 885 | C-N stretching |

Data adapted from studies on similar halogenated nitroaromatic compounds to demonstrate the principle of correlation and assignment. prensipjournals.comresearchgate.net

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is characterized by the distinct vibrations of its functional groups: the benzene ring, the nitro group (NO₂), the carbon-fluorine (C-F) bond, and the carbon-chlorine (C-Cl) bond. The assignment of these vibrations is facilitated by Potential Energy Distribution (PED) analysis derived from computational calculations.

Key characteristic vibrations include:

Aromatic C-H Stretching: These vibrations typically appear in the 3000-3100 cm⁻¹ region. researchgate.net

Nitro (NO₂) Group Vibrations: The nitro group is identified by its strong asymmetric and symmetric stretching modes. The asymmetric stretch is typically observed at a higher frequency (around 1530-1560 cm⁻¹) compared to the symmetric stretch (around 1345-1370 cm⁻¹). prensipjournals.com

Carbon-Halogen Vibrations: The C-F stretching vibration is expected to produce a strong band in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibration appears at a lower frequency, typically in the 700-800 cm⁻¹ region, due to the larger mass of the chlorine atom.

Benzene Ring Vibrations: The C=C stretching vibrations within the aromatic ring occur in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the ring structure and its substituents are observed at lower frequencies.

The precise assignment of these bands is confirmed by the strong agreement between the observed spectra and the simulated spectra generated from the scaled quantum mechanical force fields. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H and ¹³C NMR Chemical Shift Prediction and Experimental Validation

Computational methods, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, allow for the accurate prediction of ¹H and ¹³C NMR chemical shifts. prensipjournals.com These theoretical calculations provide valuable insight into the electronic environment of each nucleus.

For a molecule like this compound, the aromatic protons and carbons exhibit distinct chemical shifts due to the influence of the electron-withdrawing nitro group and the electronegative halogen substituents. The predicted shifts are then compared with experimental NMR data, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃).

Studies on the closely related isomer, 3-chloro-4-fluoronitrobenzene, have shown that theoretical ¹H chemical shifts calculated using the B3LYP/6-311++G(d,p) level of theory fall within the range of 6.12 to 8.32 ppm, which aligns well with the experimental range of 7.23 to 8.30 ppm. prensipjournals.com Similarly, calculated ¹³C chemical shifts were found to be in good agreement with the experimental values, further validating the structural assignment. prensipjournals.com This combined computational and experimental approach provides a high degree of confidence in the structural characterization.

Table 2: Predicted and Experimental NMR Chemical Shifts (δ, ppm) for an Isomer of this compound Note: This table is based on data for the isomeric 3-chloro-4-fluoronitrobenzene to illustrate the validation methodology.

| Atom Position | Calculated ¹H (ppm) | Experimental ¹H (ppm) | Calculated ¹³C (ppm) | Experimental ¹³C (ppm) |

| H-2 | 8.3213 | 8.306 | 129.743 | 117.00 |

| H-5 | 6.8397 | 7.235 | 141.830 | 164.59 |

| H-6 | 6.1242 | 7.940 | 174.373 | 126.80 |

Data adapted from a computational and experimental study on 3-chloro-4-fluoronitrobenzene. prensipjournals.com

Application of ¹⁹F NMR in Halogenated Aromatic Analysis

¹⁹F NMR spectroscopy is a particularly powerful technique for analyzing fluorinated compounds like this compound for several reasons. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection. wikipedia.orgbiophysics.org Furthermore, ¹⁹F chemical shifts span a very wide range (over 800 ppm), which provides excellent spectral dispersion and minimizes signal overlap, even in complex molecules. wikipedia.org

For fluorinated aromatic compounds, the ¹⁹F chemical shift is highly sensitive to the electronic environment, including the nature and position of other substituents on the ring. biophysics.org This sensitivity makes ¹⁹F NMR an excellent probe for structural confirmation and for distinguishing between isomers.

Predicting ¹⁹F NMR chemical shifts with quantum chemical methods has become a valuable tool for assigning structures. nih.gov By using DFT calculations and applying linear scaling factors, it is possible to reliably predict ¹⁹F shifts with a relatively low level of theory, making the method accessible. nih.govnih.gov This approach can achieve a high degree of accuracy, allowing for the confident assignment of chemical shifts to specific fluorine atoms in multifluorinated aromatic systems. nih.gov The ability to observe spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides further structural information. wikipedia.org

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to analyze its fragmentation pattern, which provides additional structural evidence. The nominal molecular weight of the compound (C₆H₃ClFNO₂) is approximately 175.54 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass (174.9836 Da) with high precision, confirming the elemental composition. nih.gov

When subjected to electron ionization (EI), the molecule will form a molecular ion (M⁺˙) corresponding to its molecular weight. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion, with the M+2 peak appearing at approximately one-third the intensity of the M peak, characteristic of the ³⁵Cl/³⁷Cl isotopes.

The fragmentation of the molecular ion is influenced by the substituents on the aromatic ring. Common fragmentation pathways for nitroaromatic compounds include:

Loss of NO₂: A prominent fragmentation pathway involves the cleavage of the C-N bond to lose a nitro group (•NO₂, 46 Da), resulting in a [M - 46]⁺ ion.

Loss of NO: The molecular ion can lose nitric oxide (•NO, 30 Da) to form an [M - 30]⁺ ion.

Loss of Halogens: Cleavage of the carbon-halogen bonds can lead to the loss of a chlorine radical (•Cl, 35/37 Da) or a fluorine radical (•F, 19 Da).

Loss of CO: Subsequent fragmentation of resulting ions can involve the loss of carbon monoxide (CO, 28 Da).

Analysis of the relative abundances of these fragment ions in the mass spectrum allows for a detailed confirmation of the molecule's structure, complementing the data from NMR and vibrational spectroscopy. nist.govnist.gov

Advanced Applications and Derivatives of 1 Chloro 2 Fluoro 4 Nitrobenzene in Chemical Research

Utilization as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive sites on the aromatic ring of 1-Chloro-2-fluoro-4-nitrobenzene makes it a highly sought-after precursor in multi-step organic syntheses. Its ability to participate in various chemical reactions facilitates the construction of complex molecular frameworks. chemimpex.com

This compound is a fundamental component in the synthesis of numerous pharmaceuticals and active pharmaceutical ingredients (APIs). chemimpex.com Its structure serves as a key starting point for building more complex molecules with specific biological activities. The presence of halogen and nitro groups allows for sequential and regioselective nucleophilic aromatic substitution reactions, which are pivotal in the assembly of drug candidates. Research has shown that related chlorinated nitroaromatic compounds are important building blocks for a variety of industrial chemicals and pharmaceuticals. mdpi.comresearchgate.net For instance, the isomeric compound 2-chloro-6-nitrotoluene (B1664060) is a known intermediate in the synthesis of the bronchodilatory agent vasicine. mdpi.comresearchgate.net

In the field of agriculture, this compound and its isomers are integral to the production of modern agrochemicals. chemimpex.com It is a key intermediate in the synthesis of low-toxicity, broad-spectrum, and highly efficient herbicides. google.com The compound's derivatives are designed to act as potent crop protection agents, helping to manage weeds and pests, thereby improving crop yields. chemimpex.comalfachemch.com For example, the related compound 1-chloro-4-nitrobenzene (B41953) is used in the industrial production of pesticides. mdpi.comnih.gov

The chemical reactivity of this compound makes it a valuable precursor in the synthesis of various dyes and specialty chemicals. researchgate.net The nitro group can be readily reduced to an amino group, which is a key step in the production of azo dyes. The halogen substituents can also be replaced to introduce other functional groups, leading to a diverse range of specialty chemicals. Historically, related compounds like 1-chloro-4-nitrobenzene have been used in the industrial manufacturing of both azo and sulfur dyes. mdpi.comnih.gov

Design and Synthesis of Novel Derivatives with Tuned Properties

The versatility of the this compound scaffold allows chemists to design and synthesize novel derivatives with finely tuned electronic and steric properties for specific applications.

Researchers actively explore the functionalization of the this compound ring to create new compounds with targeted biological activities. chemimpex.com By modifying the substituent groups, scientists can modulate the molecule's interaction with biological targets. For example, derivatives can be synthesized to create Schiff bases, which have been investigated for antibacterial and antifungal activities. researchgate.net The ability to perform selective reactions on the molecule provides a clear pathway to develop novel compounds with potentially enhanced efficacy. chemimpex.com

Table 1: Examples of Compounds Synthesized from Halogenated Nitrobenzene (B124822) Precursors

| Precursor Compound | Product Type | Application Area |

| This compound | Herbicide Intermediate | Agrochemicals google.com |

| 2-Chloro-6-nitrotoluene | Vasicine Intermediate | Pharmaceuticals mdpi.comresearchgate.net |

| 1-Chloro-4-nitrobenzene | Azo and Sulfur Dyes | Dyes & Pigments mdpi.comnih.gov |

| 1-Chloro-4-nitrobenzene | Pesticide Intermediate | Agrochemicals mdpi.comnih.gov |

The application of this compound extends into material science, where it is used in the production of specialty polymers and resins. chemimpex.com The incorporation of this fluorinated nitroaromatic compound into polymer chains can significantly enhance the material's properties. These enhancements can include increased durability, improved thermal stability, and greater chemical resistance, making them suitable for a range of advanced applications. chemimpex.com

Exploration of Structure-Activity Relationships in Derivatives

The study of Structure-Activity Relationships (SAR) for derivatives of this compound is crucial for designing new molecules with desired biological or chemical properties. The reactivity of the parent compound is dictated by the electron-withdrawing nitro group, which activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr), and the differential reactivity of the chloro and fluoro substituents. Researchers leverage this to create a wide array of derivatives and study how structural modifications impact their function.

Key research findings in the SAR of nitroaromatic compounds, including derivatives of this compound, have established correlations between their chemical structure and biological activities such as mutagenicity and toxicity. acs.org For instance, the mutagenic potential of nitroaromatic compounds has been linked to their molecular orbital energies and hydrophobicity. acs.org The reduction of the nitro group is often a critical step for their mechanism of toxicity, as the resulting metabolites can interact with cellular macromolecules.

In the context of developing new pharmaceuticals or agrochemicals, SAR studies focus on optimizing the efficacy and selectivity of the derivatives. chemimpex.com By systematically altering the substituents on the aromatic ring, chemists can fine-tune the electronic properties and steric profile of the molecule. This can lead to enhanced binding to a biological target or improved stability and bioavailability. For example, replacing the chloro or fluoro groups with different nucleophiles can drastically alter the molecule's interaction with specific enzymes or receptors. The steric hindrance provided by substituents adjacent to the nitro group can also influence reactivity in SNAr reactions, a principle that is exploited in synthetic strategies. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for Nitroaromatic Derivatives

| Structural Feature/Modification | Observed Effect on Activity/Property | Research Context | Citation |

| Nitro Group Reduction | Often a prerequisite for mutagenic or carcinogenic activity. | Toxicology, Mutagenicity Studies | acs.org |

| Hydrophobicity (LogP) | Correlates with mutagenic potential and cell membrane permeability. | Mutagenicity, Drug Design | acs.org |

| Alkene LUMO Energy | Predicts suitability for hydroamination reactions when used with specific catalysts. | Catalysis, Synthetic Methodology | acs.org |

| Substitution Pattern | The position of halogen and nitro groups dictates regioselectivity in SNAr reactions. | Synthetic Chemistry | chemimpex.comresearchgate.net |

| Steric Hindrance | Groups adjacent to the nitro group can hinder nucleophilic attack, affecting reaction rates. | Synthetic Chemistry | researchgate.net |

Case Studies of this compound in Reaction Mechanism Elucidation

The unique electronic and structural features of this compound and its isomers make them excellent substrates for studying reaction mechanisms, particularly in nucleophilic aromatic substitution and catalytic reductions.

A significant area of study is the catalytic reduction of the nitro group to an amine, a fundamental transformation in industrial chemistry. rsc.org Mechanistic investigations using iron-salen complexes as catalysts have revealed the involvement of a nitroso intermediate and an on-cycle iron hydride as the key catalytic species. acs.org By understanding these intermediates, researchers can modify the reaction conditions or the catalyst structure to control the reaction pathway. For instance, by switching the reducing agent from pinacol (B44631) borane (B79455) to phenylsilane, it is possible to chemoselectively reduce the nitro group in the presence of other reducible functional groups like carbonyls. acs.org

Another illustrative case is the biodegradation of the related compound 1-chloro-4-nitrobenzene by bacterial strains. nih.gov Studies on Pseudomonas species have elucidated metabolic pathways for nitroaromatic compounds. mdpi.com Specifically, the bacterium strain LW1 has been shown to utilize 1-chloro-4-nitrobenzene as its sole source of carbon, nitrogen, and energy. nih.gov Mechanistic studies revealed that under anaerobic conditions, the bacterium transforms the compound into 2-amino-5-chlorophenol (B1209517). This transformation proceeds through a partial reduction of the nitro group to a hydroxylamino intermediate, which then undergoes a Bamberger rearrangement. nih.gov Subsequent aerobic degradation involves the conversion of 2-amino-5-chlorophenol to 5-chloropicolinic acid. nih.gov These studies are vital for developing bioremediation strategies for environments contaminated with chlorinated nitroaromatic compounds.

While direct studies on this compound are specific, the mechanistic principles are often transferable from closely related molecules. For example, detailed theoretical and experimental studies on the SNAr reaction of 1-chloro-2,4-dinitrobenzene (B32670) with glutathione (B108866) have provided a deep understanding of the reaction coordinates, transition states, and the role of the solvent, which informs how derivatives of this compound might behave in similar biological or chemical systems. acs.org

Table 2: Case Studies in Reaction Mechanism Elucidation

| Substrate | Reaction Type | Key Mechanistic Findings | Application/Significance | Citation |

| Nitroaromatics | Catalytic Reduction (Fe-salen catalyst) | Involvement of a nitroso intermediate and an on-cycle iron hydride. | Development of chemoselective reduction methods. | acs.org |

| 1-Chloro-4-nitrobenzene | Bacterial Biodegradation (Strain LW1) | Initial transformation to 2-amino-5-chlorophenol via Bamberger rearrangement, followed by ring cleavage to form 5-chloropicolinic acid. | Bioremediation of polluted sites. | nih.gov |

| 1-Chloro-2,4-dinitrobenzene | Nucleophilic Aromatic Substitution (with Glutathione) | Elucidation of gas-phase and solution reaction barriers, confirming C-S bond formation as the rate-determining step in aqueous solution. | Understanding enzyme (GST) mechanisms and toxicity. | acs.org |

Emerging Research Areas and Potential Future Applications in Applied Sciences

The versatility of this compound continues to open doors to new research avenues and applications. Its role as a building block for complex molecules ensures its continued relevance in synthetic chemistry for pharmaceuticals and agrochemicals. chemimpex.com

One of the most significant emerging areas is in green chemistry and sustainable catalysis . Research is focused on developing highly efficient, recyclable, and environmentally benign catalysts for the reduction of nitroaromatics. rsc.org The goal is to replace traditional methods that use stoichiometric iron powder, which generate large amounts of waste. rsc.org Future work will likely involve designing advanced catalyst nanostructures and support materials to enhance electron transfer, thereby improving reaction rates and selectivity for producing valuable anilines. rsc.org

Bioremediation and biodegradation represent another critical research frontier. As chlorinated nitroaromatic compounds are persistent environmental pollutants, understanding and enhancing their microbial degradation is paramount. nih.gov The identification of bacterial strains like LW1 that can mineralize these compounds opens up possibilities for using them in wastewater treatment and soil remediation. nih.gov Future research will likely focus on genetic engineering of these microbes to improve their efficiency and on elucidating the complete degradation pathways of more complex derivatives.

In materials science , derivatives of this compound are being explored for the synthesis of specialty polymers and resins with enhanced thermal stability or specific electronic properties. chemimpex.com The ability to precisely functionalize the aromatic ring allows for the creation of tailored monomers for advanced materials.

Furthermore, the extension of catalytic reduction methodologies to include other transformations, such as reductive hydroamination of alkenes , is a promising area. acs.org By tuning the catalyst and reaction conditions, it is possible to use the in-situ-generated aniline (B41778) from nitro group reduction to react with alkenes, forming new C-N bonds in a single pot. Predictive models based on quantum chemistry are being developed to identify suitable alkene substrates, accelerating the discovery of new reactions. acs.org

Environmental and Biological Transformation Research

Biodegradation Pathways of Halogenated Nitrobenzenes

Halogenated nitrobenzenes, including 1-chloro-2-fluoro-4-nitrobenzene, are generally resistant to microbial degradation due to the presence of both electron-withdrawing nitro groups and halogen substituents. nih.govresearchgate.net However, various microorganisms have evolved enzymatic machinery to break down these complex molecules. nih.gov

The microbial degradation of halogenated nitroaromatic compounds has been extensively studied, providing models for understanding the potential fate of this compound. Bacteria capable of degrading chloronitrobenzenes and fluoronitrobenzenes have been isolated and their catabolic pathways characterized. asm.orgnih.gov

For instance, some bacteria utilize dioxygenase enzymes to initiate the degradation process by adding two hydroxyl groups to the aromatic ring. asm.org This is often followed by ring cleavage and further metabolism. In other cases, the initial step involves the reduction of the nitro group. nih.gov

Several bacterial strains have demonstrated the ability to degrade related compounds. For example, Diaphorobacter sp. strain JS3051 can grow on 3-chloronitrobenzene and 3-bromonitrobenzene as sole sources of carbon, nitrogen, and energy. nih.gov This strain utilizes a Rieske nonheme iron dioxygenase to dihydroxylate the aromatic ring, leading to the formation of catechols that are subsequently cleaved. asm.org However, the same strain showed lower activity towards 3-fluoronitrobenzene, suggesting that the type and position of the halogen atom significantly influence the efficiency of microbial degradation. asm.org

Research on p-fluoronitrobenzene (p-FNB) has shown that its biodegradation can occur in both biological and bioelectrochemical systems, albeit through different kinetics and pathways. researchgate.net In a biological system, defluorination was the initial step, whereas in a bioelectrochemical system, the reduction of the nitro group was the key initiating step. researchgate.net

The following table summarizes the microbial degradation of some halogenated nitrobenzenes by different microbial strains.

| Compound | Microbial Strain | Key Degradation Step | Reference |

| 3-Chloronitrobenzene | Diaphorobacter sp. strain JS3051 | Dihydroxylation by Rieske nonheme iron dioxygenase | asm.orgnih.gov |

| 3-Bromonitrobenzene | Diaphorobacter sp. strain JS3051 | Dihydroxylation by Rieske nonheme iron dioxygenase | asm.orgnih.gov |

| p-Fluoronitrobenzene | Mixed microbial culture (Biological System) | Defluorination | researchgate.net |

| p-Fluoronitrobenzene | Mixed microbial culture (Bioelectrochemical System) | Nitro group reduction | researchgate.net |

| 1-Chloro-4-nitrobenzene (B41953) | Comamonas sp. strain CNB-1 | Partial reduction of the nitro group | nih.gov |

The biotransformation of halogenated nitrobenzenes can proceed through either reductive or oxidative pathways, largely dependent on the specific microorganisms and environmental conditions.

Reductive Transformations: Under anaerobic or anoxic conditions, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process is catalyzed by nitroreductases, which are flavoenzymes capable of transferring electrons to the nitro group. nih.govresearchgate.net The reduction occurs in a stepwise manner, forming nitroso, hydroxylamino, and finally amino derivatives. nih.gov For instance, the bacterial strain LW1 has been shown to transform 1-chloro-4-nitrobenzene under anaerobic conditions to 2-amino-5-chlorophenol (B1209517) through partial reduction of the nitro group and subsequent rearrangement. nih.gov The complete reduction of the nitro group in chloronitrobenzenes under anoxic conditions leads to the formation of the corresponding chloroanilines. nih.gov

Oxidative Transformations: In aerobic environments, oxidative pathways are more common. These are often initiated by monooxygenase or dioxygenase enzymes that incorporate one or two atoms of molecular oxygen into the aromatic ring, respectively. nih.gov This hydroxylation destabilizes the ring, making it susceptible to cleavage and further degradation. For example, the degradation of nitrobenzene (B124822) by Pseudomonas putida involves an initial oxidation by toluene (B28343) dioxygenase. nih.gov Proposed oxidative degradation pathways for nitrobenzene by hydroxyl and sulfate (B86663) radicals also involve hydroxylation of the aromatic ring. researchgate.net

Transformation Products and Their Research Implications

The study of transformation products is crucial for understanding the complete environmental fate of this compound. The intermediates and final products of biodegradation can sometimes be more toxic or persistent than the parent compound.

In the case of 1-chloro-4-nitrobenzene, identified transformation products include 4-chloroaniline, N-acetyl-4-chloroaniline, 4-chloronitrosobenzene, and 2-amino-5-chlorophenol. nih.gov For 1-chloro-4-nitrophenol, accidental exposure in workers led to the identification of 2-chloro-5-nitrophenol, N-acetyl-S-(4-nitrophenyl)-L-cysteine, 4-chloroaniline, and 4-chloroformanilide as metabolites. oecd.org

The identification of these products has significant research implications. It helps in elucidating the specific metabolic pathways involved and the enzymes responsible. This knowledge is fundamental for developing effective bioremediation strategies. Furthermore, monitoring for these transformation products in the environment is essential for a comprehensive risk assessment, as their presence indicates the ongoing natural attenuation of the parent compound.

Advanced Analytical Techniques for Environmental Monitoring and Metabolite Identification

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound and its transformation products in environmental matrices and for identifying metabolites in biological studies. cdc.gov

A variety of analytical techniques are employed for this purpose:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the separation and identification of volatile and semi-volatile organic compounds. researchgate.netresearchgate.net Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provides a sensitive method for analyzing nitrobenzene and related compounds in water samples. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of non-volatile or thermally labile compounds. cdc.govhyperwriteai.com It is often coupled with ultraviolet (UV) detection or mass spectrometry (LC-MS) for enhanced sensitivity and specificity. cdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with high-resolution mass spectrometry, such as Orbitrap, is a powerful tool for the identification of unknown metabolites. nih.gov This technique allows for accurate mass measurements, which aids in the elucidation of the elemental composition of the metabolites.

Ion Chromatography (IC): This technique is used to detect the cleavage of halogens from the aromatic ring by measuring the concentration of chloride and fluoride (B91410) ions in the medium. mdpi.com

Spectrophotometry: Colorimetric methods can be used for the determination of nitroaromatic compounds in various samples. who.int

The following table summarizes some of the advanced analytical techniques used for the monitoring and metabolite identification of halogenated nitrobenzenes.

| Analytical Technique | Application | Analytes | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Environmental water sample analysis | Nitrobenzenes, Chloronitrobenzenes | researchgate.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) with UV or MS detection | Analysis of biological and environmental samples | Nitroaromatic compounds and their metabolites | cdc.gov |

| High-Resolution Mass Spectrometry (e.g., Orbitrap) | Metabolite identification | Drug metabolites, xenobiotic transformation products | nih.gov |

| Ion Chromatography (IC) | Detection of halogen cleavage | Chloride and Fluoride ions | mdpi.com |

| Spectrophotometry | Quantification in various media | Nitroaromatic compounds | who.int |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

The chemical compound 1-Chloro-2-fluoro-4-nitrobenzene has established its role in the scientific community primarily as a versatile intermediate in organic synthesis. researchgate.net Its key academic contribution lies in its utility as a building block for constructing more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. researchgate.net The presence of three distinct functional groups—chloro, fluoro, and nitro—on the aromatic ring provides a platform for diverse chemical transformations and regioselective reactions. researchgate.net

Despite its application in synthesis, a thorough review of the academic literature reveals significant research gaps. There is a noticeable lack of fundamental studies dedicated specifically to this compound. While it is frequently listed as a starting material or intermediate, comprehensive investigations into its unique reactivity profile, detailed mechanistic studies of its transformations, and in-depth computational analyses are sparse. Much of the current understanding is extrapolated from research on related, more common halonitrobenzenes, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-2,4-dinitrobenzene (B121222). This leaves a considerable void in the specific knowledge base for this particular compound.

Prospective Research Avenues in Synthetic Methodology

The future of synthetic methodology involving this compound is ripe for exploration. While it is utilized in nucleophilic aromatic substitution (SNAr) reactions, there is a need to develop novel, more efficient, and sustainable synthetic protocols.

Potential Research Directions:

Catalyst Development: Designing and screening new catalysts for the activation of the C-Cl and C-F bonds could lead to milder reaction conditions and improved selectivity in substitution reactions. This includes exploring transition-metal catalysts, organocatalysts, and phase-transfer catalysts.

Flow Chemistry: The application of continuous flow technology to reactions involving this compound could offer advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic nitration or substitution reactions.

Microwave-Assisted Synthesis: As demonstrated with related compounds, microwave-assisted organic synthesis could dramatically reduce reaction times for the preparation of derivatives from this compound. researchgate.net

Vicarious Nucleophilic Substitution (VNS): A deeper investigation into VNS reactions using this substrate could unlock new pathways for C-H functionalization, allowing for the introduction of a wider range of substituents onto the aromatic ring.

| Synthetic Methodology | Potential Advantages | Research Focus |

| Advanced Catalysis | Milder conditions, higher selectivity | Transition-metal complexes, organocatalysts |

| Flow Chemistry | Enhanced safety, scalability, control | Optimization of reaction parameters in flow reactors |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Rapid synthesis of derivative libraries |

| Vicarious Nucleophilic Substitution | C-H functionalization | Exploration of novel nucleophiles and reaction conditions |

Directions in Mechanistic Organic Chemistry Research

The mechanistic understanding of reactions involving this compound remains largely inferred from studies on analogous compounds. Future research should focus on elucidating the specific mechanistic pathways for this molecule.

Key Research Questions:

Regioselectivity in SNAr: A systematic study of the factors governing the regioselectivity of nucleophilic attack at the positions occupied by the chloro versus the fluoro substituent is needed. This would involve kinetic studies with a variety of nucleophiles and solvents.

Meisenheimer Complex Characterization: While the formation of Meisenheimer complexes is a cornerstone of SNAr reactions, the specific intermediates formed from this compound have not been isolated or characterized in detail. Spectroscopic and crystallographic studies of these intermediates would provide valuable mechanistic insights.

Influence of the Ortho-Fluoro Group: The electronic and steric effects of the fluorine atom positioned ortho to the chlorine atom on the rate and mechanism of substitution reactions warrant a dedicated investigation.

Future Exploration of Applied Research and Derivatization

The potential of this compound as a scaffold for new bioactive molecules is significant but underdeveloped. Future applied research should focus on the systematic synthesis and biological evaluation of its derivatives.

Prospective Areas of Application:

Agrochemicals: Given that related fluorinated and chlorinated nitroaromatics are precursors to herbicides and fungicides, a focused effort to synthesize and screen derivatives of this compound for pesticidal activity is a promising avenue. nih.gov

Pharmaceuticals: The compound can serve as a starting point for the synthesis of novel therapeutic agents. The unique substitution pattern could lead to molecules with improved pharmacological profiles, such as enhanced binding affinity or metabolic stability.

Materials Science: Its use in the production of specialty polymers and resins has been noted. researchgate.net Further research could explore the synthesis of novel monomers derived from this compound to create high-performance polymers with tailored thermal and mechanical properties.

| Application Area | Research Goal | Example of Potential Derivatives |

| Agrochemicals | Discovery of new herbicides and fungicides | Substituted anilines, phenoxyacetic acids |

| Pharmaceuticals | Development of novel therapeutic agents | Heterocyclic compounds, substituted biaryls |

| Materials Science | Creation of high-performance polymers | Polyimides, polyethers with enhanced properties |

Computational Chemistry's Evolving Role in Understanding this compound

Computational chemistry offers a powerful toolkit to bridge the existing knowledge gaps for this compound without the need for extensive experimental work, at least in the initial stages.

Future Computational Studies:

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for nucleophilic and electrophilic attack, providing a theoretical framework to guide synthetic efforts.

Reaction Pathway Modeling: Computational modeling can be used to map the energy profiles of potential reaction pathways, including the structures and energies of transition states and intermediates like Meisenheimer complexes. This can help to rationalize experimentally observed outcomes and predict the feasibility of new reactions.

In Silico Screening: The calculated molecular properties of virtual libraries of derivatives of this compound can be used for in silico screening to identify candidates with desirable properties for applications in drug discovery or materials science. This can help to prioritize synthetic targets and reduce the cost and time of experimental research.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity indices. | Prediction of reaction sites and relative reactivity. |

| Transition State Theory | Modeling of reaction energy profiles. | Elucidation of reaction mechanisms and rate-determining steps. |

| Molecular Docking | Simulation of binding to biological targets. | Identification of potential drug candidates. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Design of more potent agrochemicals or pharmaceuticals. |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-chloro-2-fluoro-4-nitrobenzene, and how do reaction conditions influence yield?

- The compound is typically synthesized via sequential electrophilic aromatic substitution (EAS). A common approach involves nitration of 1-chloro-2-fluorobenzene using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to direct the nitro group to the para position relative to chlorine. The fluorine atom, being ortho/para-directing, and chlorine, a meta-director, influence regioselectivity . Solvent choice (e.g., sulfuric acid for nitration) and stoichiometric ratios are critical to minimize byproducts like di-nitrated isomers. Yields typically range from 60–75%, depending on purification methods (e.g., recrystallization vs. column chromatography).

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR : and NMR identify fluorine and carbon environments, with nitro groups causing deshielding (~125–135 ppm for ) .

- IR : Stretching vibrations for NO (~1520 cm) and C-Cl (~740 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (m/z ≈ 193) and fragmentation patterns (e.g., loss of NO) validate the structure.

- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving bond lengths and angles (e.g., C-Cl: ~1.73 Å, C-F: ~1.35 Å) .

Advanced Research Questions

Q. How do substituent effects govern the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?

- The electron-withdrawing nitro group meta to chlorine deactivates the ring, directing nucleophiles (e.g., azide, methoxide) to the para position relative to fluorine. Computational studies (DFT) show that the nitro group’s -M effect dominates, creating a partial positive charge at the para-fluorine position, favoring NAS . Experimental data using NaNH/DMF at 80°C achieve >80% substitution at the fluorine site, while chlorine remains inert due to stronger C-Cl bond dissociation energy .

Q. What computational methods elucidate the electronic effects of substituents in this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model charge distribution and frontier molecular orbitals. The LUMO is localized near the nitro group, explaining its role in directing electrophiles. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation (e.g., nitro group’s resonance energy ≈ 25 kcal/mol), which stabilizes transition states in substitution reactions .

Q. How can contradictory data on synthetic yields be resolved when scaling up production?

- Discrepancies often arise from incomplete nitration or side reactions (e.g., ring oxidation). Kinetic studies using in-situ FTIR or HPLC-MS identify intermediates and optimize reaction time/temperature. For example, maintaining nitration below 10°C reduces dinitro byproduct formation from 15% to <5% . Scaling from lab to pilot plant requires adjusting mixing efficiency (e.g., turbulent flow reactors) to mitigate localized overheating.

Q. What role does this compound play in synthesizing bioactive or materials science compounds?

- The compound serves as a precursor for:

- Pharmaceuticals : Conversion to 4-azido derivatives via NAS for click chemistry applications (e.g., antitumor agents) .

- Liquid Crystals : Functionalization with alkyl chains creates mesogens with nitro-induced dipole alignment .

- Polymer Chemistry : Radical polymerization of styrene derivatives yields nitro-functionalized polymers for optoelectronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro